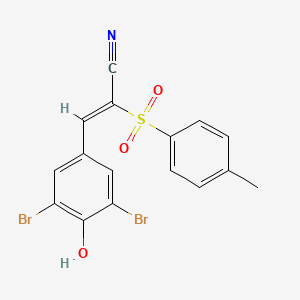

(2Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile

Descripción

The compound "(2Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile" is an α,β-unsaturated acrylonitrile derivative characterized by a rigid planar backbone. Its structure includes a 3,5-dibromo-4-hydroxyphenyl group (electron-withdrawing substituents) and a 4-methylbenzenesulfonyl (tosyl) group. The Z-configuration of the double bond is stabilized by conjugation with the nitrile group and sulfonyl moiety. The hydroxyl group at the 4-position of the aromatic ring enables hydrogen bonding, while the bromine atoms contribute to halogen interactions and steric bulk.

Propiedades

IUPAC Name |

(Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br2NO3S/c1-10-2-4-12(5-3-10)23(21,22)13(9-19)6-11-7-14(17)16(20)15(18)8-11/h2-8,20H,1H3/b13-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYQEZIGZHBTSX-MLPAPPSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (2Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is a synthetic organic molecule that has garnered interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of bromine atoms, a hydroxyl group, and a sulfonyl group contributes to its chemical reactivity and biological interactions.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl group on the phenolic ring can donate hydrogen atoms, thereby neutralizing free radicals. This property is crucial in preventing oxidative stress-related cellular damage.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in inflammatory pathways, including cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the biosynthesis of pro-inflammatory mediators.

- Antitumor Effects : Some investigations have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines through apoptosis induction.

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant Potential : A study evaluated the antioxidant properties of various dibromo-substituted phenolic compounds. The results indicated that compounds similar to (2Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile exhibited potent antioxidant activity, significantly reducing oxidative stress markers in vitro .

- Enzyme Inhibition Profile : A series of experiments assessed the inhibitory effects on COX enzymes. The compound demonstrated a competitive inhibition pattern, suggesting it could serve as a lead structure for developing anti-inflammatory drugs .

- Cytotoxicity Against Cancer Cells : In vitro assays conducted on PC3 prostate cancer cells revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analyses showed an increase in early apoptotic cells after treatment with the compound .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related α,β-unsaturated acrylonitrile derivatives:

Key Findings from Comparative Studies

Hydrogen Bonding and Solubility: The hydroxyl group in the target compound enables stronger H-bonding compared to the amino group in ’s compound. This may enhance solubility in polar solvents like methanol or DMSO but reduce lipid membrane permeability . In contrast, the formyl group in ’s derivative participates in C–H···O interactions, creating a stable S(5) ring motif, which influences crystal packing .

This could enhance reactivity in nucleophilic addition reactions . The diphenylamino group in ’s compound is electron-donating, leading to a narrower HOMO-LUMO gap (2.8–3.1 eV) compared to brominated derivatives, which may favor optoelectronic applications .

Crystallographic and Packing Behavior: The target compound’s bromine atoms likely induce halogen bonding (C–Br···O/N), as observed in similar halogenated aromatics, contributing to dense crystal packing. ’s compound relies on π-π stacking (3.927 Å) and C–H···O bonds for stability .

Synthetic and Analytical Considerations :

- The sulfonyl group in the target compound and ’s derivative enhances thermal stability, as seen in TGA analyses of related tosyl-containing compounds.

- LCMS and NMR () are critical for confirming the Z-configuration and purity of such derivatives, as geometric isomers (E/Z) can significantly alter bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.